molecular formula C8H8Cl2O2 B8726355 (2,6-Dichloro-3-methoxyphenyl)methanol

(2,6-Dichloro-3-methoxyphenyl)methanol

Cat. No.: B8726355
M. Wt: 207.05 g/mol
InChI Key: RGUHGTJQLFROSF-UHFFFAOYSA-N
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Description

(2,6-Dichloro-3-methoxyphenyl)methanol (CAS RN: 4849-12-1) is a chemical compound with the molecular formula C 8 H 8 Cl 2 O 2 and a molecular weight of 207.05 g/mol. It is characterized by a benzyl alcohol structure substituted with methoxy and chloro functional groups at the 2, 3, and 6 positions. Researchers are advised to store this product under an inert atmosphere at room temperature to ensure long-term stability . This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. Structurally similar chlorinated and methoxy-substituted phenyl methanol derivatives are recognized for their utility in organic synthesis. For instance, such compounds have been investigated for their role as acid and base-stable linkers in solid-phase organic synthesis, demonstrating stability against various reagents while allowing for cleavage under specific controlled conditions . Furthermore, analogs with dichloro-methoxyphenyl motifs serve as key intermediates in developing pharmaceutical candidates, including ROR nuclear receptor modulators and anti-inflammatory agents, highlighting the potential of this chemical scaffold in medicinal chemistry research .

Properties

Molecular Formula

C8H8Cl2O2

Molecular Weight

207.05 g/mol

IUPAC Name

(2,6-dichloro-3-methoxyphenyl)methanol

InChI

InChI=1S/C8H8Cl2O2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3,11H,4H2,1H3

InChI Key

RGUHGTJQLFROSF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)CO)Cl

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Intermediates

(2,6-Dichloro-3-methoxyphenyl)methanol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique dichlorinated aromatic structure enhances its reactivity, making it suitable for modifications that yield biologically active derivatives. Compounds with similar structures often exhibit notable pharmacological properties, including anti-inflammatory and antiviral activities.

Antiviral Activity

Recent studies have highlighted the compound's potential as a dengue virus replication inhibitor. For instance, derivatives synthesized from related structures demonstrated significant inhibition of dengue virus RNA expression in cell cultures, indicating that this compound and its analogs could be explored further for antiviral drug development .

Photocatalytic Processes

Research has indicated that this compound can be involved in photocatalytic degradation processes aimed at removing organic pollutants from water systems. The compound's stability under various conditions makes it a candidate for further investigation in environmental remediation strategies .

Toxicity Studies

Toxicity assessments reveal that while this compound exhibits biological activity, its environmental impact must be carefully evaluated. Studies using organisms like Daphnia magna have been employed to assess the toxicity of degradation products resulting from photocatalytic treatments involving this compound .

Synthetic Routes

The synthesis of this compound typically involves several steps that may include chlorination and methoxylation reactions. Understanding these pathways is crucial for optimizing yields and purity in pharmaceutical applications .

Synthesis Method Description
ChlorinationIntroduction of chlorine atoms at specific positions on the aromatic ring to enhance biological activity.
MethoxylationAddition of a methoxy group to improve solubility and reactivity in biological systems.

Case Study: Anti-Dengue Activity

A study synthesized novel derivatives based on this compound and evaluated their efficacy against dengue virus replication. The most promising derivative exhibited a half-maximal effective concentration (EC50) of 1.29 μM, demonstrating significant potential for further development as an antiviral agent .

Case Study: Environmental Impact Assessment

Another research effort focused on the photocatalytic degradation of pollutants using this compound as a precursor compound in environmental applications. The study assessed the efficiency of various photocatalysts and their ability to mineralize contaminants effectively while monitoring toxicity levels post-treatment .

Comparison with Similar Compounds

a. (2,6-Dichloro-3-methoxyphenyl)boronic Acid (CAS: 851756-57-5)

  • Structure : Replaces the hydroxymethyl (-CH₂OH) group with a boronic acid (-B(OH)₂) moiety.
  • Applications : Widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals .
  • Purity : Industrial and pharmaceutical grades available at 99% purity .

b. [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol (CAS: 175204-38-3)

  • Structure : Contains an isoxazole ring fused to the dichlorophenyl group, with a hydroxymethyl substituent.
  • Safety : Classified under GHS Revision 8, requiring specific first-aid measures for exposure .

c. (3-Methoxyphenyl)methanol (EINECS: 202-831-9)

  • Structure : Lacks chlorine substituents, featuring only a methoxy group at position 3.
  • Suppliers : Available from multiple global suppliers, including BLD Pharmatech Ltd and Merck Schuchardt OHG .

Comparative Analysis Table

Parameter (2,6-Dichloro-3-methoxyphenyl)methanol (2,6-Dichloro-3-methoxyphenyl)boronic Acid [3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]methanol (3-Methoxyphenyl)methanol
Molecular Formula C₈H₈Cl₂O₂ (inferred) C₇H₇BCl₂O₃ C₁₁H₉Cl₂NO₂ C₈H₁₀O₂
Molecular Weight (g/mol) ~206.9 (calculated) 220.7 266.1 154.2
Functional Groups -CH₂OH, -OCH₃, -Cl -B(OH)₂, -OCH₃, -Cl -CH₂OH, isoxazole ring, -Cl -CH₂OH, -OCH₃
Applications Synthetic intermediate (inferred) Pharmaceutical cross-coupling reagent Likely agrochemical or drug intermediate Solvent, fragrance component
Purity/Availability Limited data 99% (industrial/pharma grade) 100% (SDS listed) Multiple suppliers (>60k products)
Safety Considerations Likely requires standard alcohol handling Boronic acid hazards (e.g., irritant) GHS-compliant SDS available Lower toxicity (no halogenation)

Preparation Methods

Key Steps

  • Synthesis of 2,6-Dichloro-3-hydroxybenzyl Alcohol :

    • Starting Material : 2,6-Dichloro-3-nitrobenzyl alcohol (hypothetical precursor).

    • Hydrolysis : Reduction of nitro to amine, followed by diazotization and hydrolysis to hydroxyl.

  • Methylation :

    • Reagent : Methyl iodide or dimethyl sulfate in basic conditions (e.g., K₂CO₃/DMF).

    • Conditions : Room temperature, 2–4 hours.

Challenges

  • Regioselectivity : Ensuring methoxy substitution at the 3-position without affecting chloro groups.

  • Byproduct Formation : Potential demethylation or over-alkylation.

Debromination and Oxidation of Brominated Precursors

This method adapts industrial processes for related benzoic acids, such as those described in patents for DICAMBA (3,6-dichloro-2-methoxybenzoic acid).

Process Overview

  • Debromination :

    • Starting Material : 2-Methoxy-5-bromo-3,6-dichlorobenzyl alcohol.

    • Conditions : Electrolysis in NaOH/MeOH or catalytic hydrogenation (H₂/Pd-C).

  • Oxidation :

    • Reagent : KMnO₄ or O₂ with Pt catalyst.

    • Product : 2,6-Dichloro-3-methoxybenzoic acid.

  • Reduction : Use BH₃-THF to convert the acid back to the alcohol.

Advantages

  • High Yield : Debromination achieves >75% yield.

  • Scalability : Electrolysis is suitable for industrial production.

Nucleophilic Aromatic Substitution (NAS)

For introducing methoxy groups onto chlorinated rings, NAS under specific conditions may be viable.

Example Route

  • Activation : Convert a chloro group to a better leaving group (e.g., nitro).

  • Substitution : Replace nitro with methoxy using CuI/K₂CO₃.

  • Reduction : Reduce nitro intermediates to hydroxyl, then methylate.

Limitations

  • Directing Effects : Methoxy is a strong activating group, complicating NAS on deactivated rings.

Hydrogenation of Nitriles or Alkenes

This method is less common but theoretically feasible for specialized precursors.

Hypothetical Pathway

  • Nitrile Synthesis : 2,6-Dichloro-3-methoxybenzonitrile.

  • Hydrogenation : H₂/Pd-C → (2,6-Dichloro-3-methoxyphenyl)methanol.

Challenges

  • Precursor Availability : Nitrile intermediates are rarely reported for this substitution pattern.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)Source
BH₃-THF Reduction High regioselectivity, mild conditionsRequires benzoic acid precursor~92
Methylation Flexible for analogous derivativesRegioselectivity challenges~75–85
Debromination/Oxidation Scalable, established protocolsMulti-step, energy-intensive>75
NAS Direct functionalizationPoor for deactivated rings~50

Critical Research Findings

  • Reduction Efficiency : BH₃-THF outperforms LiAlH₄ in preserving halogens and methoxy groups.

  • Electrolysis Optimization : Low-temperature debromination minimizes side reactions.

  • Catalyst Choice : Pd-C is superior to Raney Ni for hydrogenation in polar solvents .

Q & A

Q. Key Optimization Strategies :

  • Monitor reaction temperature to avoid over-halogenation.
  • Use anhydrous conditions during reduction to prevent side reactions.

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for aromatic protons (δ 6.8–7.2 ppm), methoxy group (δ ~3.8 ppm), and hydroxyl proton (δ 1.5–2.5 ppm, broad).
    • ¹³C NMR : Confirm methoxy (δ ~55 ppm) and aromatic carbons (δ 110–150 ppm) .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z corresponding to C₈H₇Cl₂O₂ (calc. 220.99) and fragmentation patterns matching chlorine isotopes .
  • X-ray Crystallography : Refine crystal structures using programs like SHELXL for bond-length analysis and spatial arrangement validation .

Basic: What are the applications of this compound in life sciences research?

Q. Methodological Answer :

  • Intermediate in Drug Synthesis : Used to prepare antimicrobial agents (e.g., quinazolinone derivatives) via condensation reactions .
  • Ligand Design : The hydroxyl and methoxy groups enable coordination with metal ions in catalytic studies .
  • Biological Probes : Functionalize for fluorescence tagging or enzyme inhibition assays.

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis.
  • Waste Disposal : Neutralize with dilute NaOH before disposal in halogenated waste containers .

Advanced: How should researchers address contradictions in spectral data during characterization?

Q. Methodological Answer :

  • Iterative Analysis : Compare experimental NMR/MS data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
  • Cross-Validation : Use complementary techniques (e.g., IR for functional groups, X-ray for structural confirmation) .
  • Data Sharing : Leverage open repositories like NIST Chemistry WebBook to benchmark results against published standards .

Advanced: What strategies optimize chromatographic purity analysis of this compound?

Q. Methodological Answer :

  • HPLC Method Development :
    • Column : C18 reverse-phase.
    • Mobile Phase : Gradient of methanol:water (70:30 to 90:10) with 0.1% formic acid.
    • Detection : UV at 254 nm .
  • Experimental Design : Use factorial designs to model retention behavior as a function of pH and methanol content .

Advanced: How can computational modeling improve structural analysis?

Q. Methodological Answer :

  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and stability.
  • Crystallographic Software : Apply SHELX suite for refining crystal structures and correcting absorption anisotropy using spherical harmonic models .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina.

Advanced: What methodologies are used to synthesize derivatives of this compound for structure-activity studies?

Q. Methodological Answer :

  • Functionalization :
    • Esterification : React with acyl chlorides to form esters.
    • Etherification : Alkylate the hydroxyl group using alkyl halides .
  • Biological Testing : Screen derivatives for antimicrobial activity via broth microdilution assays (MIC determination) .

Q. Example Derivative Synthesis :

StepReagent/ConditionPurpose
1Benzaldehyde, NaOHCondensation to form Schiff base
2NaBH₄, MeOHReduction to secondary amine
3RecrystallizationPurification

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